molecular formula C17H22N2O5 B7351272 5,6-dimethoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide

5,6-dimethoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide

Cat. No. B7351272
M. Wt: 334.4 g/mol
InChI Key: UZODKEAMMLXELH-ZIAGYGMSSA-N
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Description

5,6-dimethoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide, also known as CTH-101, is a novel synthetic compound with potential therapeutic applications. It belongs to the class of indole-derived compounds and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5,6-dimethoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. This compound also modulates the activity of other neurotransmitter systems, such as dopamine and glutamate, which are implicated in addiction and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the induction of neuroplasticity. These effects are thought to underlie the therapeutic potential of this compound in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,6-dimethoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide is its favorable safety profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic efficacy. Moreover, the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on 5,6-dimethoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide. One direction is to further elucidate its mechanism of action and its effects on neurotransmitter systems. Another direction is to investigate its potential therapeutic applications in other neurological disorders, such as post-traumatic stress disorder and schizophrenia. Moreover, the development of more potent derivatives of this compound may improve its therapeutic efficacy and reduce the required dosage. Finally, the translation of this compound into clinical trials may provide valuable insights into its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5,6-dimethoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide involves several steps, including the condensation of 2,3-dimethoxybenzaldehyde with tryptamine, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then coupled with (3R,4R)-4-methoxyoxan-3-yl isocyanate to yield this compound. The overall yield of the synthesis is around 25% and the purity of the final product is greater than 95%.

Scientific Research Applications

5,6-dimethoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety, depression, and addiction. It has been shown to exhibit anxiolytic and antidepressant effects in preclinical studies, and has also been found to reduce drug-seeking behavior in animal models of addiction. Moreover, this compound has been shown to have a favorable safety profile and does not produce significant side effects.

properties

IUPAC Name

5,6-dimethoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-21-14-4-5-24-9-13(14)19-17(20)12-6-10-7-15(22-2)16(23-3)8-11(10)18-12/h6-8,13-14,18H,4-5,9H2,1-3H3,(H,19,20)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZODKEAMMLXELH-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC3=CC(=C(C=C3N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC3=CC(=C(C=C3N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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